1-(4-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]urea
Overview
Description
N-(4-nitrophenyl)-N’-[4-(trifluoromethyl)phenyl]urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a nitrophenyl group and a trifluoromethylphenyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-N’-[4-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-nitroaniline with 4-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-nitroaniline+4-(trifluoromethyl)phenyl isocyanate→N-(4-nitrophenyl)-N’-[4-(trifluoromethyl)phenyl]urea
The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of N-(4-nitrophenyl)-N’-[4-(trifluoromethyl)phenyl]urea involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-N’-[4-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: N-(4-aminophenyl)-N’-[4-(trifluoromethyl)phenyl]urea.
Substitution: Various substituted ureas depending on the nucleophile used.
Hydrolysis: 4-nitroaniline, 4-(trifluoromethyl)aniline, and carbon dioxide.
Scientific Research Applications
N-(4-nitrophenyl)-N’-[4-(trifluoromethyl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-N’-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)-N’-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
N-(4-aminophenyl)-N’-[4-(trifluoromethyl)phenyl]urea:
Uniqueness
N-(4-nitrophenyl)-N’-[4-(trifluoromethyl)phenyl]urea is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O3/c15-14(16,17)9-1-3-10(4-2-9)18-13(21)19-11-5-7-12(8-6-11)20(22)23/h1-8H,(H2,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFXWKXVUYHTGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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